N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a thiophene ring, a pyrazole ring, a dihydrobenzofuran ring, and a sulfonamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The thiophene ring could be synthesized using techniques such as the Gewald reaction or Paal-Knorr synthesis . The pyrazole ring could be formed through a [3+2] cycloaddition or other similar methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its boiling and melting points .Scientific Research Applications
Anticancer and Radiosensitizing Activities
Research has focused on the synthesis and evaluation of sulfonamide derivatives for their potential in cancer therapy. Novel series of sulfonamide derivatives have been synthesized and shown to exhibit significant in-vitro anticancer activity, with some compounds displaying higher activity than standard drugs like doxorubicin. Additionally, certain compounds have been evaluated for their ability to enhance the cell-killing effect of γ-radiation, indicating their potential as radiosensitizers (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Enzyme Inhibition
Sulfonamides, including pyrazole-based sulfonamides, have been investigated for their carbonic anhydrase (CA) inhibitory properties. Metal complexes of these sulfonamides have been synthesized and shown to effectively inhibit human erythrocyte carbonic anhydrase isozymes I and II, with some complexes demonstrating more potent inhibitory activity than the free ligand and standard inhibitors like acetazolamide (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
Antimicrobial Activities
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at developing new antibacterial agents. These compounds have shown high antibacterial activity, making them promising candidates for further development into therapeutic agents. This research highlights the potential of incorporating a sulfonamido moiety into heterocyclic compounds for enhanced antimicrobial effects (Azab, Youssef, & El-Bordany, 2013).
Antioxidant Activities
Efforts have been made to design and synthesize novel derivatives with the intention of creating high-efficiency antioxidants. One study focused on pairing heterocycles like pyrazole with other key heterocycles to investigate their potential as antioxidants. The findings suggest that some of these derivatives exhibit significant antioxidant activity, with potential implications for medicinal chemistry and drug development (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Mechanism of Action
Target of Action
The compound “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide” belongs to the class of thiophene derivatives. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets of this compound could be related to these biological activities.
Mode of Action
Many thiophene derivatives are known to interact with their targets by forming covalent bonds, which can lead to changes in the function of the target proteins .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Given the broad range of biological activities associated with thiophene derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The presence of the sulfonamide group could potentially affect its solubility and absorption .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the potential biological activities associated with thiophene derivatives, the effects could range from changes in cell growth (in the case of anticancer activity) to changes in inflammatory responses (in the case of anti-inflammatory activity) .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “this compound”. For example, the stability of the compound could be affected by exposure to light or high temperatures .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-25(22,15-1-2-17-13(11-15)4-9-23-17)18-6-8-20-7-3-16(19-20)14-5-10-24-12-14/h1-3,5,7,10-12,18H,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXZRWBWQCPTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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